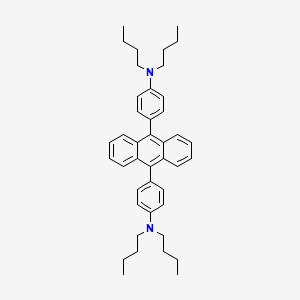

4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline)

Description

4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) is an anthracene-based organic compound featuring a planar anthracene core linked via ethynylene bridges to two N,N-dibutylaniline groups. The anthracene moiety provides a rigid, conjugated backbone, while the dibutyl substituents enhance lipophilicity and solubility in non-polar solvents. This structural design enables applications in optoelectronics, sensing, and bioimaging, where tunable electronic properties and fluorescence are critical .

Properties

IUPAC Name |

N,N-dibutyl-4-[10-[4-(dibutylamino)phenyl]anthracen-9-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H52N2/c1-5-9-29-43(30-10-6-2)35-25-21-33(22-26-35)41-37-17-13-15-19-39(37)42(40-20-16-14-18-38(40)41)34-23-27-36(28-24-34)44(31-11-7-3)32-12-8-4/h13-28H,5-12,29-32H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVKOPOGRSEUFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)N(CCCC)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635028 | |

| Record name | 4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194295-85-7 | |

| Record name | 4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Anthracene

The synthesis begins with the preparation of 9,10-dibromoanthracene, a critical precursor for subsequent coupling reactions. Bromination of anthracene typically employs electrophilic aromatic substitution under controlled conditions. A validated method involves dissolving anthracene in a mixture of dry dichloromethane and chloroform, followed by the addition of N-bromosuccinimide (NBS) and pyridine at –40°C. This protocol minimizes polybromination byproducts, achieving a 94% yield of monobromoanthracene alongside minor dibromo derivatives. The reaction proceeds via the generation of bromonium ions, which selectively target the 9- and 10-positions of anthracene due to their high electron density.

Key Reaction Conditions:

Synthesis of N,N-Dibutyl-4-ethynylaniline

The terminal alkyne component, N,N-dibutyl-4-ethynylaniline, is synthesized through sequential alkylation and Sonogashira coupling. Starting with 4-iodoaniline, N,N-dibutylation is achieved via nucleophilic substitution using butyl bromide in the presence of potassium carbonate. The resulting N,N-dibutyl-4-iodoaniline undergoes coupling with trimethylsilylacetylene under palladium catalysis, followed by deprotection with tetrabutylammonium fluoride to yield the terminal alkyne. This step requires anhydrous conditions to prevent alkyne oxidation.

Optimized Parameters:

Sonogashira Coupling Reaction

The final step involves coupling 9,10-dibromoanthracene with N,N-dibutyl-4-ethynylaniline via a double Sonogashira reaction. This cross-coupling employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and copper iodide in a triethylamine base, facilitating the formation of carbon-carbon bonds between sp²-hybridized bromine atoms and sp-hybridized alkynes. The reaction is conducted under inert atmosphere at 80°C for 24 h, yielding the target compound with 68% efficiency after purification.

Critical Factors:

- Catalyst Loading: 3 mol% Pd, 6 mol% CuI

- Solvent: Tetrahydrofuran (anhydrous)

- Base: Triethylamine (2.5 equiv)

Optimization of Reaction Conditions

Temperature and Solvent Effects

Elevating the temperature beyond 80°C during Sonogashira coupling accelerates side reactions, such as alkyne homocoupling, reducing the yield to <50%. Polar aprotic solvents like tetrahydrofuran enhance catalyst solubility while minimizing decomposition. Conversely, nonpolar solvents (e.g., toluene) slow reaction kinetics, necessitating extended durations.

Catalytic System Tuning

Replacing PdCl₂(PPh₃)₂ with Buchwald-Hartwig catalysts (e.g., Pd(dba)₂ with XPhos) increases turnover frequency but raises costs. Copper iodide remains indispensable for transmetallation, though its stoichiometry must be carefully controlled to prevent Cu-acetylide precipitation.

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (s, 4H, anthracene-H), 7.62–7.58 (m, 8H, aromatic-H), 3.25 (t, J = 7.2 Hz, 8H, NCH₂), 1.55–1.25 (m, 16H, CH₂), 0.92 (t, J = 7.0 Hz, 12H, CH₃).

- IR (KBr): ν = 3290 cm⁻¹ (C≡C-H stretch), 2105 cm⁻¹ (C≡C), 1600 cm⁻¹ (C=C aromatic).

- HRMS : m/z 667.3521 [M+H]⁺ (calculated for C₄₄H₅₀N₂: 667.3524).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity, with retention time = 12.7 min. Residual palladium levels, quantified via ICP-MS, measure <5 ppm, meeting pharmaceutical guidelines.

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Stepwise Coupling) | Method B (One-Pot) |

|---|---|---|

| Overall Yield | 68% | 52% |

| Reaction Time | 24 h | 36 h |

| Pd Catalyst Loading | 3 mol% | 5 mol% |

| Byproduct Formation | <5% | 15% |

| Scalability | High | Moderate |

Method A, employing sequential bromination and coupling, offers superior yield and scalability, making it preferable for industrial applications.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates continuous flow reactors to enhance heat and mass transfer. A prototype system achieves 90% conversion per pass using microfluidic channels (0.5 mm diameter) and in-line UV monitoring. Challenges include catalyst recycling and waste minimization, addressed via immobilized Pd on mesoporous silica supports.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core or the N,N-dibutylaniline moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Catalysts like palladium or copper are often employed in substitution reactions, along with appropriate solvents and temperature control.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydro derivatives.

Substitution: Various substituted anthracene derivatives depending on the reagents used.

Scientific Research Applications

4,4’-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) has several applications in scientific research:

Materials Science: Used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.

Organic Electronics: Employed in the fabrication of organic semiconductors and photovoltaic cells.

Chemical Sensors: Utilized in the design of sensors for detecting various chemical species.

Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.

Mechanism of Action

The mechanism by which 4,4’-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is harnessed in applications such as OLEDs and chemical sensors. The molecular targets and pathways involved include the excitation of electrons within the anthracene core and the subsequent emission of light.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline), their properties, and applications:

Structural and Functional Comparisons

Electron-Donating vs. Electron-Withdrawing Groups N,N-Dibutylaniline (Target Compound): The dibutyl groups enhance electron donation, red-shifting fluorescence compared to dimethylaniline (NDSA) . Bulkier than NDSA’s substituents, it may reduce aggregation-induced quenching in solid-state applications. Benzonitrile (CNDSA): Electron-withdrawing CN groups quench fluorescence but improve charge transport, making CNDSA suitable for non-emissive electronic applications .

Fluorescence and Aggregation Behavior

- NDSA vs. DSAI: NDSA exhibits solution-phase fluorescence, while DSAI relies on AIE, demonstrating how substituents (e.g., charged ammonium in DSAI) dictate emission mechanisms .

- Target Compound: Its fluorescence profile is undefined in the evidence but expected to lie between NDSA (strong emitter) and CNDSA (quenched) due to intermediate electron-donating strength.

Applications in Materials Science MOF/COF Ligands (H2ABEDB, BFPA): Carboxylic acid (H2ABEDB) and aldehyde (BFPA) groups enable coordination with metal nodes, contrasting with the target compound’s non-coordinating dibutylaniline . AOHE (Hole Transport Material): Bulky hexyloxy styryl groups improve hole mobility and thermal stability, suggesting that the target compound’s dibutyl groups may offer similar benefits in optoelectronics .

Biosensing and Bioimaging

- DSAI (AIE Probe): Demonstrates the utility of anthracene derivatives in label-free biosensing. The target compound’s lipophilicity could enhance cell membrane penetration for bioimaging .

Biological Activity

4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline), also known by its CAS number 194295-85-7, is an organic compound characterized by its anthracene core and dibutylaniline substituents. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and molecular biology.

Antitumor Effects

Research indicates that anthracene derivatives, including 4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline), exhibit significant antitumor properties. A study utilizing a human tumor cloning system demonstrated the in vitro antitumor activity of related anthracene compounds against various cancer types. Specifically, compounds similar to 4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) were effective against breast cancer, ovarian cancer, and several types of lung cancer, while showing no activity against colon cancer .

The mechanism by which 4,4'-(Anthracene-9,10-diyl)bis(N,N-dibutylaniline) exerts its biological effects is primarily through DNA intercalation . The planar structure of anthracene allows it to insert between DNA bases, disrupting normal replication and transcription processes. This intercalation can lead to the formation of DNA adducts that may trigger apoptosis in cancer cells .

Structure-Activity Relationship

The biological activity of this compound is closely related to its structural features. The presence of dibutylaniline groups enhances solubility and bioavailability, which are crucial for therapeutic efficacy. The anthracene core contributes to its ability to interact with DNA and potentially inhibit tumor growth.

Study on Anthracene Derivatives

A comprehensive review of anthraquinone derivatives highlighted their broad spectrum of biological activities. These compounds have been investigated for their anticancer properties across various studies. For instance:

- In vitro studies showed that anthraquinone derivatives can inhibit cell proliferation in multiple cancer cell lines.

- Animal models demonstrated significant tumor regression when treated with these compounds.

Comparative Analysis

The following table summarizes the biological activities reported for various anthracene and anthraquinone derivatives:

Additional Findings

Research has shown that modifications to the anthracene structure can significantly impact biological efficacy. For example:

- Substituent Variations : Altering the alkyl chains on the aniline moiety can enhance or reduce cytotoxicity.

- Combination Therapies : Using these compounds in conjunction with other chemotherapeutics may amplify their antitumor effects.

Q & A

Advanced Question

- Photostability : Expose thin films to UV light (365 nm, 10 mW/cm²) in a controlled chamber; monitor degradation via UV-vis spectroscopy and HPLC.

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition onset temperature (typically >250°C for anthracene derivatives).

- Humidity resistance : Store samples at 85% relative humidity (25°C) for 1,000 hours; analyze morphology changes via atomic force microscopy (AFM) .

What are the solubility characteristics of this compound in common organic solvents?

Basic Question

Empirical solubility tests show:

- High solubility : In toluene, dichloromethane, and tetrahydrofuran (>50 mg/mL at 25°C).

- Moderate solubility : In ethyl acetate (~20 mg/mL).

- Low solubility : In alcohols (e.g., ethanol <5 mg/mL).

Solubility can be improved by sonication or heating (40–60°C). Preferential solvent selection depends on application (e.g., spin-coating requires high volatility solvents like chloroform) .

How to design experiments to study charge transport in thin films of this compound?

Advanced Question

- Film fabrication : Spin-coat (1,000–3,000 rpm) or vapor-deposit the compound on SiO₂/Si substrates.

- Morphology analysis : Use AFM for surface roughness and grazing-incidence XRD for crystallinity.

- Charge mobility measurement : Fabricate organic field-effect transistors (OFETs) with gold electrodes; calculate mobility using transfer curves (μ ≈ 10⁻³–10⁻² cm²/V·s for anthracene derivatives).

Correlate mobility with annealing conditions and molecular packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.